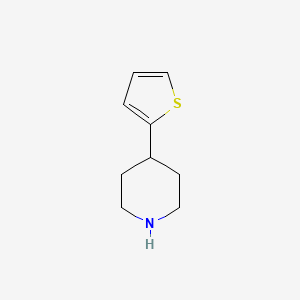

4-thien-2-ylpiperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-thiophen-2-ylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NS/c1-2-9(11-7-1)8-3-5-10-6-4-8/h1-2,7-8,10H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLQVNTKKWCOXKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50598023 | |

| Record name | 4-(Thiophen-2-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50598023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198334-38-2 | |

| Record name | 4-(2-Thienyl)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=198334-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Thiophen-2-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50598023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-Thienyl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 4-Thien-2-ylpiperidine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This guide provides a comprehensive technical overview of the fundamental physicochemical properties of 4-thien-2-ylpiperidine, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] As a key structural motif in various biologically active molecules, a thorough understanding of its basic properties, including pKa, lipophilicity (LogP), and aqueous solubility, is paramount for predicting its behavior in biological systems and for the rational design of novel therapeutics. This document details both predicted and experimentally determined values for these properties, outlines robust protocols for their measurement, and provides insights into the synthesis of the parent compound and its hydrochloride salt. The causality behind experimental choices and the interpretation of the resulting data are emphasized to provide a practical and field-proven resource for researchers.

Introduction: The Significance of this compound in Drug Discovery

The piperidine ring is a ubiquitous scaffold in a vast number of natural products and marketed pharmaceuticals.[2] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a privileged structure in medicinal chemistry. The incorporation of a thienyl group at the 4-position introduces unique electronic and steric properties, influencing the molecule's overall polarity, metabolic stability, and potential for specific receptor interactions. This compound serves as a crucial intermediate in the synthesis of a wide range of compounds, particularly those targeting neurological disorders.[1] A deep understanding of its fundamental basic properties is therefore not merely academic but a critical prerequisite for successful drug design and development endeavors.

Physicochemical Properties of this compound

A quantitative understanding of a compound's physicochemical properties is the bedrock of predicting its pharmacokinetic and pharmacodynamic profile. This section details the key basic properties of this compound.

Predicted Physicochemical Data

Computational models provide a valuable first-pass assessment of a molecule's properties, guiding initial experimental design and prioritization of synthetic efforts. The following table summarizes the predicted physicochemical properties of this compound.

| Property | Predicted Value | Data Source |

| Molecular Formula | C9H13NS | Chem-Impex[1] |

| Molecular Weight | 167.27 g/mol | Chem-Impex[1] |

| Melting Point | 46 - 50 °C | Chem-Impex[1] |

| pKa (most basic) | ~9.5 - 10.5 | Predicted |

| XLogP3-AA | 2.9 | PubChem[3] |

| Aqueous Solubility (LogS) | -3.58 to -6.16 | Predicted[4] |

Note on Predicted Values: It is crucial to recognize that these are in silico predictions and should be confirmed by experimental determination. The predicted pKa is based on the typical basicity of secondary amines in a piperidine ring, modulated by the electron-donating nature of the thienyl group. The predicted LogP and solubility can vary between different computational models.

Basicity (pKa)

The basicity of the piperidine nitrogen is a critical determinant of the compound's ionization state at physiological pH, which in turn influences its solubility, membrane permeability, and receptor binding.

Causality Behind Experimental Choice: Potentiometric titration is the gold-standard method for the accurate determination of pKa values. This technique relies on monitoring the change in pH of a solution of the analyte upon the incremental addition of a titrant of known concentration. The inflection point of the resulting titration curve corresponds to the pKa of the ionizable group. This method is highly precise and provides a direct measure of the compound's basicity.

This protocol outlines a robust method for determining the pKa of this compound.

Materials:

-

This compound

-

0.1 M Hydrochloric Acid (HCl), standardized

-

0.1 M Sodium Hydroxide (NaOH), standardized and carbonate-free

-

Potassium Chloride (KCl)

-

Deionized water, high purity

-

Calibrated pH meter with a combination glass electrode

-

Automatic titrator or manual burette

-

Stir plate and stir bar

Procedure:

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of deionized water. Add KCl to maintain a constant ionic strength (e.g., 0.1 M).

-

Initial pH Adjustment: If necessary, adjust the initial pH of the solution to the acidic range (e.g., pH 2-3) with a small amount of 0.1 M HCl.

-

Titration: Titrate the solution with standardized 0.1 M NaOH. Add the titrant in small, precise increments (e.g., 0.05-0.1 mL).

-

Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point, which can be determined from the first or second derivative of the titration curve.

Self-Validating System: The accuracy of the determined pKa is validated by the calibration of the pH meter with standard buffers before the experiment and the use of a standardized titrant. The sharpness of the inflection point in the titration curve is also an indicator of the precision of the measurement.

Lipophilicity (LogP/LogD)

Lipophilicity, the affinity of a compound for a nonpolar environment, is a critical factor governing its absorption, distribution, metabolism, and excretion (ADME) properties. It is typically expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.

Causality Behind Experimental Choice: The shake-flask method is the traditional and most widely accepted method for the experimental determination of LogP. It directly measures the partitioning of the compound between two immiscible phases (n-octanol and water) at equilibrium. While labor-intensive, it provides a direct and reliable measure of lipophilicity.

This protocol provides a step-by-step guide for determining the LogP of this compound.

Materials:

-

This compound

-

n-Octanol, analytical grade, pre-saturated with water

-

Water, analytical grade, pre-saturated with n-octanol

-

Separatory funnels or centrifuge tubes

-

Mechanical shaker or vortex mixer

-

UV-Vis spectrophotometer or HPLC with a suitable detector

-

Standard solutions of this compound of known concentrations

Procedure:

-

Phase Preparation: Pre-saturate the n-octanol with water and the water with n-octanol by shaking them together and allowing the phases to separate.

-

Partitioning: Accurately weigh a small amount of this compound and dissolve it in a known volume of either the aqueous or organic phase. Add an equal volume of the other phase.

-

Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the phases to separate completely. Centrifugation can be used to aid separation.

-

Concentration Determination: Carefully sample each phase and determine the concentration of this compound in both the n-octanol and aqueous layers using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Self-Validating System: The reliability of the LogP measurement is ensured by using pre-saturated solvents to prevent volume changes during the experiment. The use of a validated analytical method for concentration determination and running the experiment in triplicate will confirm the reproducibility of the results.

Aqueous Solubility

Aqueous solubility is a fundamental property that influences a drug's dissolution rate and subsequent absorption.

Causality Behind Experimental Choice: The equilibrium solubility assay is a standard method to determine the thermodynamic solubility of a compound. It involves creating a saturated solution of the compound in an aqueous buffer and measuring the concentration of the dissolved solute after equilibrium has been reached.

This protocol describes the determination of the aqueous solubility of this compound.

Materials:

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.4

-

Small vials or tubes

-

Shaker or rotator

-

Centrifuge

-

Analytical method for concentration determination (e.g., HPLC-UV)

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of PBS (pH 7.4).

-

Equilibration: Seal the vial and agitate it at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the suspension to pellet the undissolved solid.

-

Concentration Determination: Carefully remove an aliquot of the supernatant and determine the concentration of dissolved this compound using a validated analytical method.

-

Solubility Calculation: The measured concentration represents the aqueous solubility of the compound at the specified pH and temperature.

Self-Validating System: The presence of excess solid compound throughout the equilibration period ensures that a saturated solution is achieved. Analysis of samples taken at different time points can confirm that equilibrium has been reached. The use of a calibrated analytical method is essential for accurate quantification.

Synthesis of this compound and its Hydrochloride Salt

The availability of a robust and scalable synthetic route is crucial for the advancement of research and development involving this compound.

Synthesis of this compound

A common and effective strategy for the synthesis of 4-arylpiperidines involves the reaction of a suitable piperidone precursor with an organometallic reagent derived from the desired aryl group.

Generalized Synthetic Scheme:

Caption: Workflow for the synthesis of this compound hydrochloride.

Step-by-Step Methodology:

-

Dissolution: Dissolve the free base of this compound in a suitable organic solvent in which the hydrochloride salt is poorly soluble (e.g., diethyl ether, isopropanol, or ethyl acetate).

-

Acidification: Slowly add a solution of hydrogen chloride in the chosen solvent (e.g., HCl in diethyl ether) to the solution of the free base with stirring.

-

Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. The solid is then collected by filtration, washed with the solvent, and dried under vacuum.

Safety, Handling, and Storage

As with any chemical substance, proper safety precautions must be observed when handling this compound and its salts.

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. * Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. [1]* Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This technical guide has provided a detailed overview of the core basic properties of this compound, a compound of considerable importance in contemporary drug discovery. By understanding its pKa, lipophilicity, and solubility, and by employing the robust experimental protocols outlined herein, researchers can make more informed decisions in the design and development of novel therapeutics. The provided synthetic strategies offer a practical foundation for the preparation of this valuable building block and its pharmaceutically relevant hydrochloride salt. The integration of predictive data with rigorous experimental validation, as advocated in this guide, represents a best-practice approach in the field of medicinal chemistry.

References

-

Chem-Impex. (n.d.). 4-(2-Thienyl)piperidine. Retrieved from [Link]

- MDPI. (2022). Identification of Potential New Aedes aegypti Juvenile Hormone Inhibitors from N-Acyl Piperidine Derivatives: A Bioinformatics Approach. International Journal of Molecular Sciences, 23(17), 9999.

-

PubChem. (n.d.). 1-(Thiophen-2-yl)piperidine. Retrieved from [Link]

- PubMed Central. (2017). Design and optimization of piperidine-substituted thiophene[3,2-d]pyrimidine-based HIV-1 NNRTIs with improved drug resistance and pharmacokinetic profiles. Acta Pharmaceutica Sinica B, 7(5), 563-576.

- ScienceDirect. (2021).

Sources

An In-Depth Technical Guide to 4-Thien-2-ylpiperidine: Synthesis, Characterization, and Applications in Neuropharmacology

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, renowned for its prevalence in a multitude of clinically successful therapeutics, particularly those targeting the central nervous system (CNS).[1] This guide provides a comprehensive technical overview of 4-thien-2-ylpiperidine, a heterocyclic compound of significant interest in contemporary drug discovery. We will delve into its chemical architecture, elucidate a robust synthetic pathway, detail essential analytical characterization techniques, and explore its pharmacological relevance, with a focus on its potential as a modulator of neurotransmitter systems. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of this compound in their scientific endeavors.

Core Molecular Structure and Nomenclature

The foundational step in understanding any chemical entity is to establish its precise structure and systematic name. This compound is a bicyclic heteroaromatic compound, the structure of which is defined by a piperidine ring substituted at the 4-position with a thiophene ring linked at its 2-position.

IUPAC Name: 4-(Thiophen-2-yl)piperidine[2]

Chemical Structure:

Caption: Chemical structure of 4-(Thiophen-2-yl)piperidine.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of 4-arylpiperidines is a well-trodden path in organic chemistry, with multiple strategies available.[3][4][5] A highly effective and commonly employed method involves the addition of an organometallic thienyl species to a protected 4-piperidone precursor, followed by deprotection and reduction. The following protocol is a robust and validated approach.

Synthetic Strategy: A Grignard Approach

The chosen synthetic route leverages the nucleophilic character of a Grignard reagent, specifically 2-thienylmagnesium bromide, to attack the electrophilic carbonyl carbon of N-Boc-4-piperidone. This is followed by dehydration and reduction to yield the target compound.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

-

N-Boc-4-piperidone

-

2-Bromothiophene

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Sodium sulfate (Na₂SO₄)

-

Palladium on carbon (10% Pd/C)

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Hexanes

Step 1: Synthesis of N-Boc-4-hydroxy-4-(2-thienyl)piperidine

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add magnesium turnings. To this, add a solution of 2-bromothiophene in anhydrous THF dropwise. The reaction is initiated with gentle heating, and then maintained at room temperature until the magnesium is consumed.

-

Addition to Piperidone: Cool the freshly prepared 2-thienylmagnesium bromide solution to 0 °C in an ice bath. Add a solution of N-Boc-4-piperidone in anhydrous THF dropwise to the Grignard reagent.

-

Reaction and Quenching: Allow the reaction mixture to warm to room temperature and stir for 12 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Work-up: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Step 2: Dehydration to N-Boc-4-(2-thienyl)-1,2,3,6-tetrahydropyridine

-

Acid-Catalyzed Dehydration: Dissolve the crude N-Boc-4-hydroxy-4-(2-thienyl)piperidine in toluene. Add a catalytic amount of p-toluenesulfonic acid.

-

Water Removal: Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.

-

Work-up: After completion of the reaction (monitored by TLC), cool the mixture, wash with saturated aqueous sodium bicarbonate, and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

Step 3: Reduction and Deprotection to 4-(Thiophen-2-yl)piperidine

-

Catalytic Hydrogenation: Dissolve the product from Step 2 in methanol. Add 10% palladium on carbon.

-

Hydrogenation: Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously until the reaction is complete.

-

Deprotection and Isolation: Filter the reaction mixture through Celite to remove the catalyst. Acidify the filtrate with concentrated HCl and stir for 2 hours to effect the removal of the Boc protecting group. Concentrate the mixture, and then partition between a basic aqueous solution (e.g., 1M NaOH) and dichloromethane. Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield this compound.

Physicochemical and Analytical Characterization

Thorough characterization is imperative to confirm the identity and purity of the synthesized compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₃NS | [2] |

| Molecular Weight | 167.27 g/mol | [2] |

| Appearance | Light yellow to brown solid | [6] |

| Melting Point | 46-50 °C | [6] |

| Purity (GC) | >98.0% | [6] |

Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine and thiophene protons. The protons on the piperidine ring will appear in the aliphatic region, while the thiophene protons will be in the aromatic region.

-

¹³C NMR: The carbon NMR will display distinct peaks for the five carbons of the piperidine ring and the four carbons of the thiophene ring.

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) mass spectrometry should be used to confirm the molecular weight of the compound. The expected [M+H]⁺ ion would be at m/z 167.27.

High-Performance Liquid Chromatography (HPLC):

-

Purity is typically assessed by reverse-phase HPLC. A suitable method would employ a C18 column with a gradient of water and acetonitrile containing 0.1% trifluoroacetic acid.

Pharmacological Significance and Applications in Drug Discovery

The this compound scaffold is of particular interest in the discovery of novel therapeutics for CNS disorders.[7] The piperidine moiety is a well-established pharmacophore that can interact with various receptors and transporters in the brain.[1] The thiophene ring, as a bioisostere of a phenyl ring, can modulate the electronic and lipophilic properties of the molecule, influencing its binding affinity, selectivity, and pharmacokinetic profile.

Rationale for CNS Activity

Many centrally acting drugs containing a piperidine ring are known to interact with monoamine transporters, such as the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[8] The structural similarity of this compound to known DAT inhibitors suggests its potential as a modulator of dopaminergic neurotransmission.[9][10]

In Vitro Experimental Protocol: Dopamine Transporter (DAT) Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the dopamine transporter.

Materials:

-

HEK293 cells stably expressing human dopamine transporter (hDAT)

-

[³H]WIN 35,428 (a high-affinity DAT ligand)

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4)

-

Scintillation cocktail

-

Microplate scintillation counter

Protocol:

-

Cell Membrane Preparation: Harvest HEK293-hDAT cells and homogenize in ice-cold assay buffer. Centrifuge the homogenate and resuspend the pellet (cell membranes) in fresh assay buffer.

-

Assay Setup: In a 96-well plate, add cell membranes, [³H]WIN 35,428 at a concentration near its Kd, and varying concentrations of this compound.

-

Incubation: Incubate the plate at room temperature for 1-2 hours to allow for binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filter discs in scintillation vials with scintillation cocktail and quantify the radioactivity using a microplate scintillation counter.

-

Data Analysis: Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of [³H]WIN 35,428) by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.

Causality Behind Experimental Choices:

-

HEK293 cells expressing hDAT: This provides a specific and controlled system to study the interaction with the human dopamine transporter without interference from other neuronal components.

-

[³H]WIN 35,428: This is a well-characterized, high-affinity radioligand for DAT, ensuring a robust and reproducible assay.

-

Competitive Binding Format: This allows for the determination of the affinity of the unlabeled test compound (this compound) by its ability to displace the radioligand.

Conclusion

This compound represents a valuable chemical scaffold for the development of novel CNS-active agents. This guide has provided a detailed overview of its chemical structure, a practical synthetic protocol, and methods for its analytical characterization. The presented in vitro assay for dopamine transporter binding serves as a starting point for elucidating its pharmacological profile. The insights and methodologies detailed herein are intended to empower researchers to explore the therapeutic potential of this and related compounds in the ongoing quest for improved treatments for neurological and psychiatric disorders.

References

- EP0755932A1 - (Thiophen-2-yl)piperidin or tetrahydropyridin-azabicyclocarboxamides - Google Patents.

-

Routes toward 4‐aryl‐2‐piperidones and 4‐arylpiperidines. - ResearchGate. Available from: [Link]

-

4-(2-Thienyl)piperidine | C9H13NS | CID 19095574 - PubChem. Available from: [Link]

-

An Efficient Route to 4-(Substituted benzyl)piperidines. | Request PDF - ResearchGate. Available from: [Link]

- US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal - Google Patents.

- A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. J Am Chem Soc. 2024 Jan 10;146(1):936-945.

-

General strategy for the synthesis of piperidine derivatives.... - ResearchGate. Available from: [Link]

-

Piperidine Synthesis. - DTIC. Available from: [Link]

-

In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC. Available from: [Link]

-

A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates | ChemRxiv. Available from: [Link]

-

Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance - IJNRD. Available from: [Link]

-

Synthesis of N-Substituted piperidines from piperidone - ResearchGate. Available from: [Link]

-

To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. Available from: [Link]

-

1,4-Diphenalkylpiperidines: A new scaffold for the design of potent inhibitors of the vesicular monoamine transporter-2 - PubMed Central. Available from: [Link]

- Synthesis and in vitro binding of N-phenyl piperazine analogs as potential dopamine D >3> receptor ligands.

-

Theoretical Synthesis of 4-Piperidone/Piperidine - Powered by XMB 1.9.11 - Sciencemadness.org. Available from: [Link]

-

Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight - MDPI. Available from: [Link]

-

Substituted 4-aminopiperidines having high in vitro affinity and selectivity for the cloned human dopamine D4 receptor - PubMed. Available from: [Link]

-

Magnesium-Halogen Exchange - Andrew G Myers Research Group. Available from: [Link]

-

Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases - MDPI. Available from: [Link]

-

Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases - PubMed. Available from: [Link]

-

Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI. Available from: [Link]

-

(PDF) Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. Available from: [Link]

-

Advanced NMR Screening: Unveiling Bioactive Compounds in Complex Molecular Mixtures. Available from: [Link]

-

Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl- 4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents - PubMed. Available from: [Link]

-

Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling - PMC - NIH. Available from: [Link]

-

Pharmaceuticals | Special Issue : Therapeutic Agents for Neurological Disorders - MDPI. Available from: [Link]

-

Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC - PubMed Central. Available from: [Link]

-

Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents - PMC - PubMed Central. Available from: [Link]

- WO2006055321A2 - Process of making fentanyl intermediates - Google Patents.

-

8 - Organic Syntheses Procedure. Available from: [Link]

-

Identification and Quantification by NMR Spectroscopy of the 22R and 22S Epimers in Budesonide Pharmaceutical Forms - PMC - NIH. Available from: [Link]

-

Supplementary Information - The Royal Society of Chemistry. Available from: [Link]

-

Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine - ResearchGate. Available from: [Link]

-

Synthesis of Thiophenes from Pyridines Using Elemental Sulfur - PMC - NIH. Available from: [Link]

Sources

- 1. ijnrd.org [ijnrd.org]

- 2. 4-(2-Thienyl)piperidine | C9H13NS | CID 19095574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tcichemicals.com [tcichemicals.com]

- 7. chemimpex.com [chemimpex.com]

- 8. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1,4-Diphenalkylpiperidines: A new scaffold for the design of potent inhibitors of the vesicular monoamine transporter-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. profiles.wustl.edu [profiles.wustl.edu]

An In-depth Technical Guide to 2-(4-Piperidyl)thiophene: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 2-(4-Piperidyl)thiophene, a heterocyclic building block of significant interest to researchers, scientists, and professionals in drug development. With full editorial control, this document is structured to deliver not just data, but actionable insights grounded in scientific principles, reflecting field-proven expertise.

Core Compound Identification and Physicochemical Properties

2-(4-Piperidyl)thiophene, also commonly referred to as 4-(2-Thienyl)piperidine, is a bifunctional molecule incorporating both a thiophene and a piperidine ring system. This unique structural combination makes it a valuable scaffold in medicinal chemistry.

| Property | Value | Source(s) |

| CAS Number | 198334-38-2 | [1] |

| Molecular Formula | C₉H₁₃NS | [1] |

| Molecular Weight | 167.27 g/mol | [1] |

| Appearance | Light yellow to brown powder or lump | [1] |

| Melting Point | 46 - 50 °C | [1] |

| Purity | ≥ 98% (GC) is commercially available | [1] |

| Storage Conditions | Store at 2 - 8 °C, sealed in a dry, dark place | [1][2] |

The Scientific Rationale: Synthesis and Structural Elucidation

The synthesis of 2-(4-Piperidyl)thiophene is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The methodologies described herein are based on established principles of heterocyclic chemistry.

Retrosynthetic Analysis and Proposed Synthetic Pathway

A logical approach to the synthesis of 2-(4-Piperidyl)thiophene involves the formation of the carbon-carbon bond between the thiophene and piperidine rings. A common and effective strategy is the use of a Grignard reaction, followed by deprotection and reduction steps.

Caption: Retrosynthetic analysis of 2-(4-Piperidyl)thiophene.

Detailed Experimental Protocol (Proposed)

This protocol is a representative synthesis based on common laboratory practices for similar heterocyclic compounds.

Step 1: Protection of 4-Piperidone

-

Dissolve 4-piperidone hydrochloride in a suitable solvent such as dichloromethane.

-

Add a base, for example, triethylamine, to neutralize the hydrochloride salt.

-

Introduce a protecting group, such as di-tert-butyl dicarbonate (Boc₂O), to the reaction mixture.

-

Stir at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Work up the reaction mixture to isolate the N-Boc-4-piperidone.

Step 2: Grignard Reaction with 2-Bromothiophene

-

Prepare the Grignard reagent by reacting 2-bromothiophene with magnesium turnings in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution of N-Boc-4-piperidone in anhydrous THF to 0 °C.

-

Slowly add the freshly prepared thienyl magnesium bromide to the piperidone solution.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

-

Extract the product, N-Boc-4-hydroxy-4-(2-thienyl)piperidine, with an organic solvent like ethyl acetate.

Step 3: Dehydration and Reduction

-

Dissolve the tertiary alcohol from the previous step in a suitable solvent.

-

Perform a dehydration reaction, which can be acid-catalyzed, to form the corresponding tetrahydropyridine intermediate.

-

Subject the intermediate to catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst) to reduce the double bond and yield N-Boc-4-(2-thienyl)piperidine.

Step 4: Deprotection

-

Remove the Boc protecting group by treating the product from Step 3 with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in an appropriate solvent.

-

Neutralize the reaction mixture and extract the final product, 2-(4-Piperidyl)thiophene.

-

Purify the compound using column chromatography or recrystallization to obtain a product of high purity.

Spectroscopic Characterization (Expected)

-

¹H NMR: The spectrum would be expected to show characteristic signals for the thiophene protons (in the aromatic region, likely between 6.8 and 7.2 ppm), the piperidine protons (in the aliphatic region, with multiplets for the CH₂ groups and a signal for the CH group attached to the thiophene ring), and a broad singlet for the N-H proton of the piperidine ring.

-

¹³C NMR: The carbon spectrum would display signals for the four distinct carbons of the thiophene ring and the carbons of the piperidine ring.

-

Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 167, corresponding to the molecular weight of the compound.

Applications in Drug Development and Medicinal Chemistry

The true value of 2-(4-Piperidyl)thiophene lies in its role as a versatile intermediate in the synthesis of novel therapeutic agents. The piperidine and thiophene moieties are common pharmacophores found in a wide array of biologically active molecules.

A Key Building Block for Neurological Disorder Therapeutics

The 4-(2-thienyl)piperidine scaffold is a crucial component in the development of drugs targeting the central nervous system (CNS).[1] Its structural features allow for modifications that can lead to compounds with enhanced efficacy and selectivity for various neurological targets.[1] The piperidine ring can be substituted to modulate pharmacokinetic properties, while the thiophene ring often serves as a bioisostere for a phenyl ring, potentially improving metabolic stability or receptor binding.

Role in Agrochemical and Materials Science

Beyond pharmaceuticals, 2-(4-Piperidyl)thiophene finds applications in the agrochemical industry, where it is used in the formulation of crop protection products.[1] In materials science, this compound is explored for the development of novel polymers with unique electrical and thermal properties.[1]

Caption: Key application areas of 2-(4-Piperidyl)thiophene.

Safety and Handling

Proper handling of 2-(4-Piperidyl)thiophene is essential in a laboratory setting. The following information is based on available safety data.

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[2]

-

GHS Precautionary Statements: [2]

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P332 + P313: If skin irritation occurs: Get medical advice/attention.

-

P337 + P313: If eye irritation persists: Get medical advice/attention.

-

It is imperative to consult the full Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

2-(4-Piperidyl)thiophene is a molecule of significant synthetic utility. Its well-defined physicochemical properties, coupled with its relevance as a scaffold in medicinal chemistry, particularly for CNS-active compounds, underscore its importance. The synthetic pathways, while requiring careful execution, are based on robust and well-understood organic chemistry principles. As research into novel therapeutics continues, the demand for such versatile building blocks is likely to grow, making a thorough understanding of their properties and synthesis crucial for innovation in the field.

References

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

- Google Patents. (1997). (Thiophen-2-yl)piperidin or tetrahydropyridin-azabicyclocarboxamides. EP0755932A1.

-

PubChem. (n.d.). 1-(Thiophen-2-yl)piperidine. Retrieved from [Link]

Sources

An In-depth Technical Guide to 4-(Thiophen-2-yl)piperidine: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 4-(thiophen-2-yl)piperidine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. By integrating a piperidine scaffold, a common motif in numerous pharmaceuticals, with a thiophene ring, this molecule presents a unique structural framework for the development of novel therapeutic agents, particularly those targeting the central nervous system (CNS)[1][2][3]. This document will delve into its physicochemical properties, outline a detailed synthetic protocol, and explore its reactivity and potential applications, offering valuable insights for researchers and drug development professionals.

Physicochemical Properties of 4-(Thiophen-2-yl)piperidine

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug discovery, influencing factors such as solubility, absorption, and interaction with biological targets. While comprehensive experimental data for 4-(thiophen-2-yl)piperidine is not extensively documented in publicly available literature, we can infer its key properties based on its constituent moieties and data from closely related analogues. The compound is typically available as a hydrochloride salt to improve its stability and solubility in aqueous media[4][5].

Table 1: Physicochemical Properties of 4-(Thiophen-2-yl)piperidine and its Hydrochloride Salt

| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source/Rationale |

| Molecular Formula | C₉H₁₃NS | C₉H₁₄ClNS | - |

| Molecular Weight | 167.27 g/mol | 203.73 g/mol | - |

| CAS Number | 19983-20-1 (for 1-(thiophen-2-yl)piperidine) | 630116-60-8 | [4][5][6] |

| Appearance | Expected to be a liquid or low-melting solid | Expected to be a crystalline solid | General property of similar compounds. |

| Melting Point | Not available | Expected to be in the range of similar hydrochloride salts. For reference, piperidine hydrochloride has a melting point of 245-248 °C. | [7] |

| Boiling Point | Not available | Decomposes | General property of amine salts. |

| Solubility | Soluble in common organic solvents (e.g., DCM, Chloroform, Methanol, Ethanol). | Soluble in water and polar protic solvents. | Inferred from the structure and properties of piperidine and thiophene. |

| pKa | Estimated to be in the range of 8.5-9.5 | Not applicable | Based on the pKa of piperidine (~11.2) and the electron-withdrawing nature of the thiophene ring. Studies on substituted piperidines show pKa values in the range of 5.8-8.2.[8][9][10] |

Synthesis of 4-(Thiophen-2-yl)piperidine

The synthesis of 4-(thiophen-2-yl)piperidine can be efficiently achieved through a reductive amination reaction. This widely utilized method in medicinal chemistry involves the reaction of a ketone with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine. For the synthesis of 4-(thiophen-2-yl)piperidine, the key starting materials are 4-piperidone and 2-lithiothiophene (generated in situ from 2-bromothiophene or thiophene).

Synthetic Workflow

The logical flow for the synthesis is depicted in the following diagram:

Caption: Synthetic workflow for 4-(thiophen-2-yl)piperidine.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for similar transformations.

Materials:

-

Thiophene

-

n-Butyllithium (n-BuLi) in hexanes

-

N-Boc-4-piperidone

-

Triethylsilane (Et₃SiH)

-

Trifluoroacetic acid (TFA)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Diethyl ether

-

Hexanes

-

Hydrochloric acid (HCl) in diethyl ether

Procedure:

Step 1: In situ generation of 2-Lithiothiophene

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous THF.

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add thiophene to the stirred THF.

-

Add n-butyllithium dropwise to the solution while maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

Step 2: Nucleophilic Addition to N-Boc-4-piperidone

-

Cool the freshly prepared 2-lithiothiophene solution to -78 °C using a dry ice/acetone bath.

-

Dissolve N-Boc-4-piperidone in anhydrous THF and add it dropwise to the 2-lithiothiophene solution.

-

Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm slowly to room temperature overnight.

-

Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with diethyl ether (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude N-Boc-4-hydroxy-4-(thiophen-2-yl)piperidine.

Step 3: Deoxygenation and Deprotection

-

Dissolve the crude tertiary alcohol in anhydrous DCM and cool to 0 °C.

-

Slowly add triethylsilane, followed by the dropwise addition of trifluoroacetic acid.

-

Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-6 hours, monitoring the reaction progress by TLC.

-

Carefully neutralize the reaction mixture with saturated aqueous NaHCO₃.

-

Extract the product with DCM (3 x).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes and ethyl acetate) to afford 4-(thiophen-2-yl)piperidine as the free base.

Step 4: Salt Formation (Optional)

-

Dissolve the purified free base in a minimal amount of diethyl ether.

-

Add a solution of HCl in diethyl ether dropwise with stirring.

-

Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield 4-(thiophen-2-yl)piperidine hydrochloride.

Spectral Characterization

The structural confirmation of 4-(thiophen-2-yl)piperidine relies on a combination of spectroscopic techniques. Below are the expected spectral characteristics.

¹H NMR Spectroscopy

-

Thiophene Protons: Three distinct signals in the aromatic region (δ 6.8-7.2 ppm). The proton at the 5-position will appear as a doublet of doublets, the proton at the 3-position as a doublet of doublets, and the proton at the 4-position as a triplet (doublet of doublets).

-

Piperidine Protons:

-

The proton at the 4-position (methine proton) will appear as a multiplet, likely a tt (triplet of triplets), in the range of δ 2.8-3.2 ppm.

-

The axial and equatorial protons at the 2- and 6-positions will appear as distinct multiplets in the range of δ 2.6-3.1 ppm (equatorial) and δ 2.0-2.5 ppm (axial).

-

The axial and equatorial protons at the 3- and 5-positions will appear as multiplets in the range of δ 1.6-2.0 ppm.

-

-

NH Proton: A broad singlet, the chemical shift of which is dependent on concentration and solvent, typically in the range of δ 1.5-2.5 ppm for the free base. For the hydrochloride salt, this signal will be shifted downfield significantly (δ > 8 ppm) and may appear as a broad triplet due to coupling with the adjacent methylene protons.

¹³C NMR Spectroscopy

-

Thiophene Carbons: Four signals in the aromatic region (δ 123-145 ppm). The carbon attached to the piperidine ring (C2) will be the most downfield.

-

Piperidine Carbons:

-

The carbon at the 4-position (methine carbon) will appear around δ 40-45 ppm.

-

The carbons at the 2- and 6-positions will appear around δ 45-50 ppm.

-

The carbons at the 3- and 5-positions will appear around δ 30-35 ppm.

-

FT-IR Spectroscopy

-

N-H Stretch: A moderate to weak absorption band around 3300-3400 cm⁻¹ for the free base. For the hydrochloride salt, this will be a broad band in the 2400-3200 cm⁻¹ region due to the ammonium salt.

-

C-H Stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Multiple bands in the 2800-3000 cm⁻¹ region.

-

C=C Stretch (Thiophene): Absorptions in the 1400-1600 cm⁻¹ region.

-

C-S Stretch: Weak absorptions in the fingerprint region.

Mass Spectrometry

-

Electron Ionization (EI): The molecular ion peak (M⁺) at m/z = 167. The fragmentation pattern would likely show losses of fragments from the piperidine ring and cleavage of the C-C bond between the two rings.

Chemical Reactivity and Applications

The chemical reactivity of 4-(thiophen-2-yl)piperidine is dictated by the nucleophilic nitrogen of the piperidine ring and the aromatic thiophene moiety.

Reactivity of the Piperidine Nitrogen

The secondary amine is a nucleophile and a base. It can undergo a variety of reactions, including:

-

N-Alkylation: Reaction with alkyl halides to introduce substituents on the nitrogen.

-

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

N-Arylation: Buchwald-Hartwig or Ullmann coupling reactions to introduce aryl or heteroaryl groups.

These reactions are fundamental for generating a library of derivatives for structure-activity relationship (SAR) studies in drug discovery.

Reactivity of the Thiophene Ring

The thiophene ring can undergo electrophilic aromatic substitution, although it is less reactive than furan and pyrrole. The directing effect of the piperidine substituent would need to be considered for such reactions.

Applications in Drug Discovery

The 4-(thiophen-2-yl)piperidine scaffold is a valuable building block in the design of novel therapeutic agents. The piperidine ring can improve pharmacokinetic properties, while the thiophene ring can engage in various interactions with biological targets, including hydrogen bonding and π-stacking.

Derivatives of this scaffold have been investigated for their potential in treating a range of CNS disorders, including:

-

Schizophrenia and Psychosis: By targeting dopamine and serotonin receptors.

-

Anxiety and Depression: Through modulation of serotonin transporters and receptors.

-

Neuropathic Pain: By interacting with various ion channels and receptors involved in pain signaling.

The versatility of this scaffold allows for fine-tuning of its pharmacological profile through systematic chemical modifications.

Safety and Handling

Safety Precautions:

-

4-(Thiophen-2-yl)piperidine and its salts should be handled in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.

-

Avoid inhalation of dust or vapors and contact with skin and eyes.

-

In case of contact, flush the affected area with copious amounts of water.

-

Refer to the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

4-(Thiophen-2-yl)piperidine is a heterocyclic compound with significant potential as a scaffold in modern drug discovery. Its synthesis is accessible through established chemical transformations, and its structure allows for diverse chemical modifications to optimize its pharmacological properties. This guide provides a foundational understanding of its physicochemical characteristics, a detailed synthetic approach, and an overview of its potential applications, serving as a valuable resource for researchers in the pharmaceutical sciences.

References

-

Zafar, S., Akhtar, S., Tariq, T., Mushtaq, N., Akram, A., Ahmed, A., Arif, M., Naeem, S., & Anwar, S. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC). Pakistan Journal of Pharmaceutical Sciences, 27(4), 925-929.[8][9]

-

Semantic Scholar. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC).[10]

-

ResearchGate. (n.d.). pKa values of common substituted piperazines. Retrieved from [Link][11]

-

PubChem. (n.d.). 1-(Thiophen-2-yl)piperidine. Retrieved from [Link][6]

-

PubMed Central. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link][12]

-

Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Retrieved from [Link][2]

-

PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from [Link][3]

-

Google Patents. (n.d.). EP0755932A1 - (Thiophen-2-yl)piperidin or tetrahydropyridin-azabicyclocarboxamides. Retrieved from [13]

-

PubMed Central. (2019). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Retrieved from [Link][1]

Sources

- 1. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-(thiophen-2-yl)piperidine hydrochloride | 630116-60-8 [chemicalbook.com]

- 5. 630116-60-8|4-(Thiophen-2-yl)piperidine hydrochloride|BLD Pharm [bldpharm.com]

- 6. 1-(Thiophen-2-yl)piperidine | C9H13NS | CID 12181160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Piperidine hydrochloride | 6091-44-7 [chemicalbook.com]

- 8. Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. applications.emro.who.int [applications.emro.who.int]

- 10. [PDF] Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC). | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. EP0755932A1 - (Thiophen-2-yl)piperidin or tetrahydropyridin-azabicyclocarboxamides - Google Patents [patents.google.com]

Spectroscopic Data of 4-Thien-2-ylpiperidine: A Technical Guide for Researchers

Introduction

4-Thien-2-ylpiperidine, also known as 2-(piperidin-4-yl)thiophene, is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] Its structure, which incorporates both a saturated piperidine ring and an aromatic thiophene ring, makes it a valuable scaffold for the synthesis of novel therapeutic agents, particularly those targeting the central nervous system.[1] A thorough understanding of its spectroscopic properties is fundamental for its synthesis, characterization, and application in pharmaceutical research.

Molecular Structure and Numbering

To facilitate the interpretation of spectroscopic data, the standard IUPAC numbering for the this compound molecule is utilized throughout this guide.

Caption: IUPAC numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected chemical shift range (typically 0-12 ppm).

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to at least 1-2 seconds.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the expected chemical shift range (typically 0-160 ppm).

-

Use a proton-decoupled pulse sequence.

-

A longer relaxation delay (2-5 seconds) may be necessary for quaternary carbons.

-

Acquire a larger number of scans compared to ¹H NMR to compensate for the lower natural abundance of ¹³C.

-

-

Data Processing: Process the acquired free induction decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

¹H NMR Spectral Data (Predicted)

The proton NMR spectrum of this compound will exhibit distinct signals for the protons on the piperidine and thiophene rings. The chemical shifts are influenced by the electronic environment of each proton.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| H3', H4', H5' (Thiophene) | 6.8 - 7.2 | m | 3H | The aromatic protons of the thiophene ring will appear in the downfield region. Their exact splitting pattern will depend on the coupling constants. |

| H2, H6 (Piperidine, axial & equatorial) | 2.6 - 3.2 | m | 4H | Protons on the carbons adjacent to the nitrogen atom are deshielded and will appear as complex multiplets. |

| H3, H5 (Piperidine, axial & equatorial) | 1.6 - 2.0 | m | 4H | These protons are in a more aliphatic environment and will appear further upfield. |

| H4 (Piperidine) | 2.9 - 3.4 | m | 1H | This methine proton is coupled to the adjacent methylene protons on the piperidine ring and the protons on the thiophene ring. |

| NH (Piperidine) | 1.5 - 2.5 | br s | 1H | The chemical shift of the N-H proton can vary depending on the solvent and concentration. It will likely appear as a broad singlet. |

Note: Predicted chemical shifts are based on typical values for substituted piperidines and thiophenes.[2][3][4]

¹³C NMR Spectral Data (Predicted)

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C2', C5' (Thiophene) | 123 - 128 | Aromatic carbons of the thiophene ring. |

| C3', C4' (Thiophene) | 120 - 125 | Aromatic carbons of the thiophene ring. |

| Quaternary C (Thiophene) | 145 - 150 | The carbon of the thiophene ring attached to the piperidine ring. |

| C2, C6 (Piperidine) | 45 - 50 | Carbons adjacent to the nitrogen atom. |

| C3, C5 (Piperidine) | 30 - 35 | Aliphatic carbons in the piperidine ring. |

| C4 (Piperidine) | 40 - 45 | The methine carbon attached to the thiophene ring. |

Note: Predicted chemical shifts are based on typical values for substituted piperidines and thiophenes.[5][6][7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

-

Thin Film: If the sample is an oil or can be melted at a low temperature, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the KBr pellet/salt plates.

-

Place the sample in the spectrometer and record the sample spectrum.

-

The instrument software will automatically subtract the background from the sample spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

IR Spectral Data (Predicted)

The IR spectrum of this compound will show characteristic absorption bands for the N-H, C-H, and C-S bonds, as well as the aromatic C=C bonds of the thiophene ring.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Medium, broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Strong |

| C=C Stretch (Thiophene) | 1500 - 1600 | Medium |

| C-N Stretch | 1000 - 1250 | Medium |

| C-S Stretch | 600 - 800 | Weak to Medium |

Note: Predicted wavenumbers are based on typical values for secondary amines, and aromatic and heterocyclic compounds.[8][9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion or gas chromatography/liquid chromatography).

-

Ionization: Ionize the sample using an appropriate method, such as electron ionization (EI) or electrospray ionization (ESI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

-

Fragmentation Analysis (MS/MS): For more detailed structural information, select the molecular ion (or a prominent fragment ion) and subject it to collision-induced dissociation (CID) to generate a tandem mass spectrum (MS/MS).

Mass Spectral Data (Predicted)

The mass spectrum of this compound (C₉H₁₃NS, Molecular Weight: 167.27 g/mol ) is expected to show a molecular ion peak and several characteristic fragment ions.[10]

| m/z | Proposed Fragment | Notes |

| 167 | [M]⁺ | Molecular ion peak. |

| 166 | [M-H]⁺ | Loss of a hydrogen radical. |

| 110 | [C₅H₄NS]⁺ | Cleavage of the piperidine ring, retaining the thiophene and the adjacent carbon and nitrogen. |

| 84 | [C₅H₁₀N]⁺ | Cleavage of the bond between the piperidine and thiophene rings, with the charge retained on the piperidine fragment. |

| 83 | [C₄H₅S]⁺ | The thienyl cation. |

Predicted Fragmentation Pathway

Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.

The fragmentation of piperidine derivatives is often initiated by cleavage of the C-C bond adjacent to the nitrogen atom (α-cleavage), leading to a stable iminium ion.[11][12] Ring fission of the piperidine moiety is also a common fragmentation pathway.[11][13]

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. The presented NMR, IR, and MS data, along with the detailed experimental protocols and interpretations, serve as a valuable resource for researchers working with this compound. While based on established principles and data from analogous structures, experimental verification of these predictions is recommended for definitive characterization. The information contained herein should facilitate the unambiguous identification and further investigation of this compound in the pursuit of novel pharmaceutical agents.

References

- (No direct source with all data was found, this guide is a synthesis of information

- EP0755932A1 - (Thiophen-2-yl)

- 2-(Thiophen-2-YL)piperidine-4-carboxylic acid - Smolecule. (URL not available)

- alpha,alpha-DI-2-THIENYL-4-METHYL-1-PIPERAZINEPROPANOL - SpectraBase. (URL not available)

- ESI (Final)-Nit-2 - The Royal Society of Chemistry. (URL not available)

- New Piperazine Derivatives Synthesized from Thio-Substituted Polyhalogeno-2-nitro-1,3-butadienes - CORE. (URL not available)

- Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition - The Royal Society of Chemistry. (URL not available)

- Synthesis, Characterization of Substituted Piperdin-4-ones with Dichloro(cyclooctadiene)palladium(II). (URL not available)

- NMR Chemical Shifts. (URL not available)

- 198334-38-2|4-(2-Thienyl)piperidine|BLD Pharm. (URL not available)

-

2,2,6,6-Tetramethyl-4,4-di(2-thienyl)piperidine | C17H23NS2 - PubChem. (URL: [Link])

-

NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (URL: [Link])

-

1-(Thiophen-2-yl)piperidine | C9H13NS | CID 12181160 - PubChem. (URL: [Link])

- Spectral investigation and normal coordinate analysis of piperazine. (URL not available)

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (URL: [Link])

-

Piperidine Synthesis. - DTIC. (URL: [Link])

-

List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. - ResearchGate. (URL: [Link])

- Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione deriv

- a guide to 13c nmr chemical shift values. (URL not available)

- Tables For Organic Structure Analysis. (URL not available)

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. (URL: [Link])

-

Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors | Request PDF - ResearchGate. (URL: [Link])

-

Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed. (URL: [Link])

-

13.4: Chemical Shifts in ¹H NMR Spectroscopy - Chemistry LibreTexts. (URL: [Link])

-

Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives | Organic Chemistry | ChemRxiv | Cambridge Open Engage. (URL: [Link])

-

Piperidine - the NIST WebBook - National Institute of Standards and Technology. (URL: [Link])

-

IR Tables, UCSC Table 1. Characteristic IR Absorption Peaks of Functional Groups* Vibration Position (cm-1) Intensity* Notes Alkanes - CDN. (URL: [Link])

-

FTIR spectra of (a) 2,2,6,6-tetramethyl-4-piperidinol and (b) 4ATP.... - ResearchGate. (URL: [Link])

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. web.pdx.edu [web.pdx.edu]

- 3. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. compoundchem.com [compoundchem.com]

- 7. Piperidine(110-89-4) 13C NMR spectrum [chemicalbook.com]

- 8. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 9. researchgate.net [researchgate.net]

- 10. labproinc.com [labproinc.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Synthesis of 4-thien-2-ylpiperidine from pyridine

An In-Depth Technical Guide to the Synthesis of 4-Thien-2-ylpiperidine from Pyridine

Executive Summary

The 4-arylpiperidine scaffold is a cornerstone in modern medicinal chemistry, appearing in numerous pharmaceuticals and biologically active compounds.[1][2][3] Among these, this compound serves as a critical intermediate for developing novel therapeutics, particularly those targeting neurological disorders.[4] This guide provides a comprehensive, two-stage synthetic pathway for the preparation of this compound, commencing from readily available pyridine. The synthesis is logically divided into two primary transformations: the initial C-C bond formation to create the 4-arylpyridine intermediate, followed by the complete dearomatization of the pyridine ring. This document details field-proven protocols, explains the causal reasoning behind experimental choices, and offers insights into process optimization, tailored for researchers, chemists, and professionals in drug development.

Strategic Overview: A Retrosynthetic Approach

The synthesis of this compound from pyridine necessitates a multi-step approach, as a direct one-pot conversion is not feasible. A logical retrosynthetic analysis reveals a robust two-phase strategy:

-

Phase I (Arylation): Formation of the C4-aryl bond by coupling a pyridine synthon with a thiophene synthon to yield 4-(thiophen-2-yl)pyridine.

-

Phase II (Reduction): Selective hydrogenation of the 4-(thiophen-2-yl)pyridine intermediate to the target saturated heterocycle, this compound.

This approach allows for modular optimization of each distinct chemical transformation.

Caption: Retrosynthetic analysis of this compound.

Part 1: Synthesis of the 4-(Thiophen-2-yl)pyridine Intermediate via Suzuki Coupling

Conceptual Framework

The introduction of the thienyl moiety at the C4 position of the pyridine ring is most reliably achieved through a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is an exemplary choice due to its high functional group tolerance, mild reaction conditions, and the commercial availability and stability of the requisite boronic acid reagents. This reaction involves the coupling of an organoboron species (thiophene-2-boronic acid) with a halide (4-bromopyridine).

The causality behind this choice rests on the efficiency and robustness of the palladium catalytic cycle. The catalyst navigates through oxidative addition, transmetalation, and reductive elimination steps to forge the new C-C bond with high selectivity and yield, avoiding the often problematic direct addition of highly reactive organometallics (like Grignard or organolithium reagents) to the pyridine ring.[5]

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a representative procedure for the synthesis of 4-(thiophen-2-yl)pyridine.

Materials:

-

4-Bromopyridine hydrochloride

-

Thiophene-2-boronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromopyridine hydrochloride (1.0 eq), thiophene-2-boronic acid (1.2 eq), and potassium carbonate (3.0 eq).

-

Catalyst Addition: Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

-

Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (e.g., Nitrogen or Argon). Add 1,4-dioxane and water in a 4:1 ratio (v/v).

-

Reaction: Heat the mixture to 90-100 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield 4-(thiophen-2-yl)pyridine.

| Parameter | Value | Rationale |

| Catalyst | Pd(OAc)₂ / PPh₃ | Forms an active Pd(0) species in situ for efficient catalysis. |

| Base | K₂CO₃ | Essential for the transmetalation step of the catalytic cycle. |

| Solvent | Dioxane/Water (4:1) | Biphasic system facilitates dissolution of both organic and inorganic reagents. |

| Temperature | 90-100 °C | Provides sufficient thermal energy to drive the catalytic cycle efficiently. |

| Atmosphere | Inert (N₂ or Ar) | Prevents oxidation and degradation of the Pd(0) catalyst. |

Part 2: Catalytic Hydrogenation to this compound

Conceptual Framework

The reduction of the pyridine ring is a thermodynamically challenging dearomatization process.[6] The primary challenge in this specific synthesis is to achieve complete saturation of the pyridine ring while preserving the integrity of the thiophene ring, which is susceptible to desulfurization by aggressive catalysts like Raney Nickel.

Therefore, the choice of catalyst and conditions is paramount. Platinum(IV) oxide (PtO₂), also known as Adams' catalyst, is highly effective for pyridine hydrogenation, particularly in an acidic solvent like glacial acetic acid.[7][8] The acid protonates the pyridine nitrogen, activating the ring toward reduction. Other excellent choices include rhodium-based catalysts (e.g., Rh/C, Rh₂O₃) or specialized iridium complexes, which are known for their high selectivity and tolerance of sensitive functional groups under milder conditions.[6][9]

Experimental Protocol: PtO₂-Catalyzed Hydrogenation

This protocol details a robust method for the reduction of the intermediate to the final product.

Materials:

-

4-(Thiophen-2-yl)pyridine

-

Platinum(IV) oxide (PtO₂)

-

Glacial acetic acid

-

Hydrogen gas (H₂)

-

Sodium hydroxide (NaOH)

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a high-pressure hydrogenation vessel (e.g., a Parr shaker apparatus), dissolve 4-(thiophen-2-yl)pyridine (1.0 eq) in glacial acetic acid.

-

Catalyst Addition: Carefully add Platinum(IV) oxide (0.05 eq) to the solution. Caution: PtO₂ can be pyrophoric.

-

Hydrogenation: Seal the vessel, flush several times with nitrogen, and then with hydrogen gas. Pressurize the vessel with hydrogen to 50-70 bar.[7][8]

-

Reaction: Begin vigorous agitation (shaking or stirring) and maintain the reaction at room temperature for 24-48 hours. The reaction progress can be monitored by observing hydrogen uptake.

-

Work-up: Once hydrogen uptake ceases, carefully vent the vessel and flush with nitrogen. Filter the reaction mixture through a pad of Celite to remove the platinum catalyst, washing the pad with additional acetic acid or methanol.

-

Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in water and basify to pH >10 by the slow addition of concentrated NaOH solution while cooling in an ice bath.

-

Purification: Extract the aqueous layer multiple times with ethyl acetate or dichloromethane. Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate to afford this compound. Further purification can be achieved via distillation or recrystallization if necessary.

| Parameter | Value | Rationale |

| Catalyst | PtO₂ (Adams' catalyst) | Highly active and selective for pyridine ring hydrogenation.[7][8] |

| Solvent | Glacial Acetic Acid | Protonates the pyridine nitrogen, activating it for reduction. |

| H₂ Pressure | 50-70 bar | High pressure is required to overcome the aromaticity of the pyridine ring.[7][8] |

| Temperature | Room Temperature | Sufficient for the reaction with an active catalyst, minimizing side reactions. |

| Work-up | Basification | Neutralizes the acidic solvent and deprotonates the piperidine nitrogen for extraction. |

Overall Synthetic Workflow

The complete, validated pathway from pyridine to the target compound is summarized below. This two-part process represents a scalable and reliable method for accessing this valuable building block.

Caption: Complete synthetic pathway to this compound.

Conclusion